molecular formula C23H22N2O7S2 B1234373 4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid

4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid

Cat. No.: B1234373
M. Wt: 502.6 g/mol
InChI Key: PRAFTWYPDIRGEQ-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-[5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]-2-hydroxybenzoic acid is an amidobenzoic acid.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • The compound exhibits notable antimicrobial efficacy, particularly in inhibiting the growth of bacteria and fungi. This is evidenced by studies that have evaluated its zone of inhibition and minimal inhibitory concentration against various microbial strains (Karanth, Narayana, Kodandoor, & Sarojini, 2018).

Antitumor Activity

  • The compound has been shown to possess moderate antitumor activity against several malignant tumor cells, as observed in various in vitro studies. This suggests potential applications in cancer research and therapy (Horishny & Matiychuk, 2020).

Antioxidant Properties

  • Research indicates that this compound has significant antioxidant properties. This was determined through assays like the DPPH radical scavenging assay, highlighting its potential in oxidative stress-related studies (Karanth et al., 2018).

Synthesis and Structural Analysis

  • The synthesis of this compound and its structural characterization, including elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data, are well-documented. These insights are crucial for further research and application in various scientific fields (Karanth et al., 2018).

GPR35 Agonist Potential

  • This compound has been identified as a potent full agonist of human GPR35, a receptor implicated in inflammation, metabolic disorders, and cardiovascular disease. Its selective activation of GPR35 suggests potential therapeutic applications in these areas (Neetoo-Isseljee et al., 2013).

Properties

Molecular Formula

C23H22N2O7S2

Molecular Weight

502.6 g/mol

IUPAC Name

4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C23H22N2O7S2/c1-31-17-8-5-13(10-18(17)32-2)11-19-21(28)25(23(33)34-19)9-3-4-20(27)24-14-6-7-15(22(29)30)16(26)12-14/h5-8,10-12,26H,3-4,9H2,1-2H3,(H,24,27)(H,29,30)/b19-11-

InChI Key

PRAFTWYPDIRGEQ-ODLFYWEKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Reactant of Route 4
4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Reactant of Route 5
4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid

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